molecular formula C14H10BrFN2OS B5155042 3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide

3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide

Cat. No.: B5155042
M. Wt: 353.21 g/mol
InChI Key: XXWGPFWJFJXJIK-UHFFFAOYSA-N
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Description

3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C13H9BrFNOS It is characterized by the presence of a bromine atom, a fluorophenyl group, and a carbamothioyl group attached to a benzamide core

Properties

IUPAC Name

3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2OS/c15-10-3-1-2-9(8-10)13(19)18-14(20)17-12-6-4-11(16)5-7-12/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWGPFWJFJXJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide typically involves the amidation reaction. One common method includes the reaction of 3-bromobenzoyl chloride with 4-fluorophenylthiourea under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity. The bromine and fluorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[(4-fluorophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential for medicinal applications, as these halogens can improve metabolic stability and binding affinity.

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